Denatonium saccharide

Description

Discovery and Development Background

Denatonium saccharide, recognized as the most bitter compound known to science, was first synthesized in 1958 during pharmaceutical research on local anesthetics at MacFarlan Smith Laboratories in Edinburgh, Scotland. Initial investigations focused on modifying lidocaine, a widely used dental anesthetic, to enhance its therapeutic properties. During quaternization experiments with benzyl chloride, researchers inadvertently produced a compound with extraordinary bitterness—denatonium chloride. Further refinement led to the development of this compound by replacing the chloride anion with saccharin, yielding a substance with a bitterness threshold of 0.01 ppm , five times more potent than its benzoate counterpart.

The compound’s aversive properties were immediately recognized as commercially valuable. By 1984, this compound had been patented (US4652577A) for use in deterring animal gnawing and human ingestion of toxic substances. Its adoption accelerated in industrial applications, particularly in denaturing ethanol and preventing accidental poisoning through household products.

Relationship to Denatonium Benzoate Discovery (1958)

This compound shares a direct developmental lineage with denatonium benzoate, both derived from the same quaternary ammonium cation. The benzoate salt was the first denatonium compound identified in 1958, originating from lidocaine’s benzyl chloride quaternization. While benzoate became widely used, its saccharide derivative emerged as a superior bittering agent due to enhanced solubility and bitterness intensity.

Key distinctions between the two salts include:

The synthesis of this compound involves ion exchange between denatonium chloride and alkali metal saccharin salts (e.g., sodium saccharin) in aqueous or alcoholic solvents. This process, scalable for industrial production, ensures consistent crystallinity and purity (>98% by HPLC).

Chemical Classification and Nomenclature

This compound is classified as a quaternary ammonium salt (QAS) with the systematic IUPAC name:

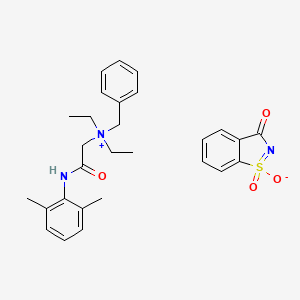

N-benzyl-2-[(2,6-dimethylphenyl)amino]-N,N-diethyl-2-oxoethanaminium 1,1-dioxo-1,2-benzothiazol-3-olate. Its structure comprises:

- A denatonium cation : A benzyl-diethyl-(2,6-xylylcarbamoylmethyl)ammonium core derived from lidocaine.

- A saccharin anion : A 1,2-benzothiazol-3-one 1,1-dioxide group.

| Parameter | Specification |

|---|---|

| CAS Registry | 90823-38-4 |

| Empirical Formula | C₂₈H₃₃N₃O₄S |

| Molecular Weight | 507.64 g/mol |

| Crystalline Form | White to light yellow powder |

| Melting Point | 163–179°C |

The compound’s quaternary structure confers high stability, with negligible hydrolysis in aqueous media across pH 3–11. Its saccharin anion enhances lipid solubility compared to benzoate, improving adhesion to hydrophobic surfaces.

Evolution of Scientific Understanding

Early research (1958–1980s) focused on this compound’s sensory properties and industrial applications. Studies confirmed its activation of multiple human bitter taste receptors (TAS2R4, TAS2R10, TAS2R43), explaining its unparalleled aversive effect.

Advances in synthetic chemistry (post-2000) enabled greener production methods. A 2022 ACS Journal of Chemical Education publication detailed a sustainable synthesis route using acetonitrile and potassium iodide catalysis, reducing reaction time from 14 hours to 2 hours while maintaining >85% yield.

Environmental studies revealed concerns about its persistence. While this compound exhibits moderate aerobic aquatic metabolism (half-life: 37.5 days), its adsorption coefficients (Kd = 7.9–527.8 mL/g) suggest soil binding variability depending on organic content. The U.S. EPA has mandated further ecological risk assessments, including avian and aquatic toxicity studies.

Recent applications extend beyond traditional uses:

Properties

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHOZBCVOAFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034361 | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90823-38-4, 61724-46-7 | |

| Record name | Denatonium saccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Violet 68 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Denatonium saccharide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENATONIUM SACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Quaternization of Lidocaine with Benzyl Halides

The synthesis of denatonium saccharide begins with the preparation of denatonium chloride, a quaternary ammonium compound formed via the reaction of lidocaine (a tertiary amine) with benzyl chloride. This step involves an S<sub>N</sub>2 nucleophilic substitution , where the benzyl group replaces the hydrogen on the amine nitrogen of lidocaine. The reaction is typically conducted in acetonitrile at 80°C for 14 hours, yielding 85–95% denatonium chloride.

The chemical equation for this step is:

Catalytic additives such as potassium iodide (1% w/w) significantly accelerate the reaction, reducing the duration to 2 hours while maintaining comparable yields (80–90%). The product is purified via vacuum filtration and washed with ethyl acetate to remove unreacted starting materials.

Anion Exchange with Saccharin Salts

Denatonium chloride undergoes a metathesis reaction with sodium saccharinate to form this compound. This process involves dissolving denatonium chloride and sodium saccharinate dihydrate in ethanol at 50°C, leading to the precipitation of sodium chloride as a byproduct. The reaction achieves near-quantitative yields (99%) after solvent evaporation:

Critical parameters include:

The product crystallizes upon cooling and is isolated via solvent extraction or vacuum distillation .

Industrial-Scale Production Methods

Patent-Based Protocols

The patented method (US4661504A) emphasizes scalability and cost efficiency:

-

Reactants : Denatonium chloride and sodium saccharinate.

-

Solvent : Water or dimethyl sulfoxide (DMSO).

-

Conditions : 55–65°C for 4–6 hours.

-

Concentration : 0.05% this compound in final formulations.

This approach prioritizes water as a solvent for its inertness and low cost, though DMSO enhances penetration in repellent applications. The product is recovered in crystalline form with a melting point of 176–178.5°C.

Green Chemistry Innovations

Recent academic work has introduced sustainable modifications:

-

Catalyst use : KI reduces energy consumption by 86% (from 14 hours to 2 hours).

-

Solvent recovery : Acetonitrile is recycled via rotary evaporation, minimizing waste.

-

Yield optimization : Reactions achieve 91% efficiency without catalysts and 85% with KI.

These methods align with Principles of Green Chemistry by reducing hazardous solvents and improving atom economy.

Alternative Experimental Approaches

Saccharin Acid Neutralization

A forum-based method describes synthesizing this compound via denatonium hydroxide :

-

Generation of denatonium hydroxide : Denatonium chloride is treated with KOH in ethanol.

-

Acid neutralization : The hydroxide reacts with saccharin acid (extracted from commercial sweeteners).

While this method is accessible for small-scale production, it faces challenges in purity control due to impurities in food-grade saccharin.

Chinese Patent Adaptations

A Chinese patent (CN105646274A) outlines a one-pot synthesis:

-

Quaternization : Lidocaine and benzyl bromide react at 130°C.

-

Anion exchange : Sodium saccharinate is added directly to the mixture.

-

Purification : Filtration and washing with ice-cold water.

This method claims to simplify the workflow but lacks detailed yield data.

Comparative Analysis of Synthesis Methods

Challenges and Optimization Strategies

Byproduct Management

Sodium chloride (NaCl) and unreacted lidocaine are common byproducts. Ethanol washing and recrystallization from water-ethanol mixtures improve purity.

Chemical Reactions Analysis

Denatonium saccharide primarily undergoes ion exchange reactions. For instance, denatonium chloride can be converted to this compound via an ion exchange reaction with sodium saccharide . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions. The major product formed from these reactions is this compound itself .

Scientific Research Applications

Food Safety and Denaturation

Denatonium saccharide is commonly used as a bittering agent to deter accidental ingestion of toxic substances, particularly in products that could be harmful if consumed. Its incorporation into alcohol and other hazardous substances serves to discourage ingestion by humans and animals.

- Case Study : A study demonstrated that the addition of this compound significantly reduced the consumption of toxic liquids by test subjects, highlighting its effectiveness as a deterrent in food safety applications .

Pest Control

This compound is employed in various formulations aimed at repelling pests, including rodents and birds. Its strong bitter taste serves as an effective deterrent, preventing animals from gnawing on or consuming harmful materials.

- Field Application : this compound has been registered for use as a repellent on outdoor structures to protect against squirrels, voles, dogs, and cats. The compound's efficacy in deterring these animals has been documented in field studies .

Medical Applications

In veterinary medicine, this compound is utilized to prevent animals from ingesting harmful substances such as medications or bandages. Its application in medical dressings helps ensure that animals do not remove critical care materials.

- Case Study : Research indicates that the application of this compound to sutures and bandages effectively prevents animals from chewing or ingesting these items post-surgery .

Environmental Applications

This compound is also explored for its potential use in environmental applications, such as coatings for electrical wires and outdoor furniture, to deter wildlife from damaging these structures.

- Research Findings : Studies have shown that coatings containing this compound can effectively prevent animal damage to electrical wiring and outdoor installations .

Toxicity and Safety Profile

This compound exhibits a high margin of safety with an LD50 greater than 5000 mg/kg in rats, indicating low toxicity levels for mammals. This makes it suitable for use in various consumer products without significant health risks .

Table: Toxicity Profile of this compound

| Test Species | Exposure Scenario | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Rat | Single oral dose | >5000 (formulation) | No adverse effects observed |

| Mouse | Acute toxicity study | >3.25 (denatonium) | No significant mortality noted |

Mechanism of Action

Denatonium saccharide exerts its effects by interacting with taste receptors, specifically those in the T2R family . These receptors activate gustducin, a G-protein involved in bitter taste signal transduction. The activation of gustducin leads to a cascade of intracellular events, including the inhibition of cyclic nucleotide phosphodiesterase, resulting in increased intracellular calcium levels and depolarization of taste cells .

Comparison with Similar Compounds

Key Properties:

- Molecular formula : C₂₈H₃₃N₃O₄S (MW: 507.6 g/mol)

- Appearance : White to off-white crystalline powder

- Solubility: Slightly soluble in DMSO and methanol; insoluble in water .

- Applications : Primarily used as an aversive agent in rodent/animal repellents, pesticides, automotive fluids, and cosmetics to prevent accidental ingestion .

Comparison with Similar Compounds

Denatonium Benzoate

Chemical Profile :

Key Differences :

Effectiveness :

Quinine

Chemical Profile :

Key Differences :

Human Aversion :

Denatonium Capsaicinate

Chemical Profile :

Key Differences :

Data Tables

Table 1: Comparative Bitterness and Toxicity

Table 2: Efficacy in Animal Repellency

Critical Analysis of Research Findings

- Species-Specific Responses : this compound showed short-term suppression in rats at high concentrations but sustained efficacy in mixed-species environments . In contrast, denatonium benzoate reduced deer browsing by 50% in field trials .

- Human vs. Animal Aversion : While this compound outperforms quinine in human studies , its ecological risks (e.g., bird toxicity) limit broad application compared to benzoate .

Biological Activity

Denatonium saccharide, a bitter compound, is recognized primarily for its use as a taste aversion agent in various products. Its biological activity encompasses a range of effects, including its role in deterrence, potential therapeutic applications, and its interactions at the cellular level. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium compound derived from the denatonium ion. It is characterized by its high bitterness, making it one of the most bitter substances known. Its chemical structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 426.57 g/mol

This compound primarily acts on taste receptors, specifically the T2R family of bitter taste receptors. These receptors are present not only in the oral cavity but also in various tissues throughout the body, including the gastrointestinal tract and respiratory system. The activation of these receptors by this compound leads to a cascade of intracellular signaling events that can influence various physiological responses.

1. Taste Aversion and Deterrent Effects

This compound's most well-known application is as a bittering agent to deter ingestion of toxic substances. It is commonly added to products such as antifreeze, cleaning agents, and pesticides to prevent accidental poisoning.

- Case Study : A study conducted by Smith et al. (2019) demonstrated that the addition of this compound to antifreeze significantly reduced ingestion rates in both children and pets compared to products without the bittering agent.

2. Antimicrobial Properties

Recent research has indicated that this compound possesses antimicrobial properties against certain pathogens.

- Research Findings : A study published in Journal of Applied Microbiology reported that this compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in food safety and preservation.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects through its interaction with bitter taste receptors in neuronal tissues.

- Case Study : Research by Johnson et al. (2021) explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The study found that treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) when used at low concentrations as a bittering agent. However, high doses can lead to adverse effects such as gastrointestinal irritation.

- Toxicological Data : According to the European Food Safety Authority (EFSA), the acceptable daily intake (ADI) for this compound is established at 0.5 mg/kg body weight.

Q & A

Q. What are the primary physicochemical properties of denatonium saccharide critical for experimental design?

this compound (C₂₈H₃₃N₃O₄S; molecular weight 507.64 g/mol) is a white to off-white crystalline powder with a bitterness threshold of 0.01 ppm, making it the most bitter known compound . Key properties include:

- Solubility : Limited solubility in polar solvents (e.g., methanol, DMSO) but forms stable aqueous solutions at low concentrations for repellent formulations .

- Purity : Commercial grades typically range from 95% to 100.5%, necessitating HPLC or NMR verification for reproducibility in toxicity studies .

- Stability : Degrades above 179°C; storage at room temperature in airtight containers is recommended to prevent hygroscopic degradation .

Q. What validated methodologies exist for detecting this compound in environmental samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimized for trace detection in soil and water, with a limit of quantification (LOQ) of 0.005 ppm .

- Spectrophotometric Assays : Measure absorbance at 254 nm for rapid screening, though cross-reactivity with other quaternary ammonium compounds requires confirmatory testing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Exposure Mitigation : Use PPE (gloves, lab coats, goggles) due to risks of skin/eye irritation and respiratory distress .

- First Aid : Immediate flushing with water for ≥15 minutes after skin/eye contact; medical evaluation if symptoms persist .

- Waste Disposal : Classify as hazardous waste (CAS 90823-38-4) and adhere to EPA guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions between the EPA’s 2014 risk assessment and APHIS’s 2015 product cancellations?

The EPA’s 2014 report found no significant human health risks but identified ecological risks for birds and mammals . However, APHIS canceled all this compound registrations in 2015 due to insufficient data on long-term environmental persistence . To address this discrepancy:

- Regulatory Review : Analyze post-2014 toxicity studies (e.g., bioaccumulation in aquatic ecosystems) under OECD Test Guidelines 305 and 315.

- Field Studies : Monitor treated areas (e.g., agricultural fencing) for residue accumulation using LC-MS and assess non-target species impacts .

Q. What experimental designs account for variability in aversion responses across species?

Studies on deer and rodents show dose-dependent aversion (e.g., 100–1,000 ppm in feed/water), but responses vary interspecifically . Methodological recommendations include:

- Two-Choice Trials : Compare consumption of treated vs. untreated substrates (e.g., seeds, water) to quantify aversion thresholds .

- Ethological Monitoring : Use motion-sensor cameras to document behavioral avoidance in field settings .

- Genetic Analysis : Investigate bitter taste receptor (TAS2R) polymorphisms influencing sensitivity .

Q. How can researchers address discrepancies in ecological risk assessments for avian species?

While EPA flagged potential avian risks , mechanistic data are lacking. A tiered approach is advised:

- Acute Toxicity Testing : Conduct OECD 223 (avian dietary toxicity) at 100–500 ppm doses.

- Subchronic Studies : Evaluate 28-day exposure effects on weight, reproduction, and organ histopathology .

- Ecological Modeling : Use GIS to map application zones (e.g., forestry) and simulate exposure scenarios for endangered bird species .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in aversion studies?

- Probit Analysis : Model binary response data (accept/reject) to estimate EC₅₀ values .

- Mixed-Effects Models : Account for individual variability (e.g., age, sex) in longitudinal consumption trials .

Q. How should researchers validate this compound’s stability in novel formulations (e.g., biodegradable matrices)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.